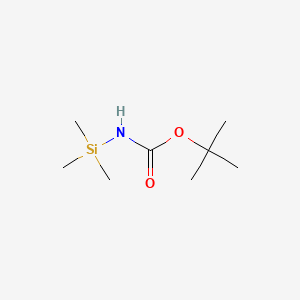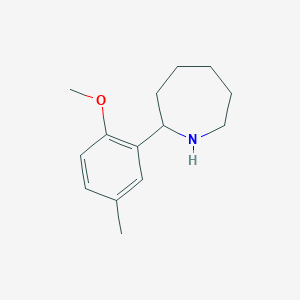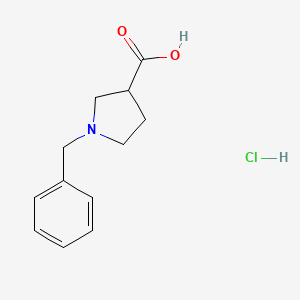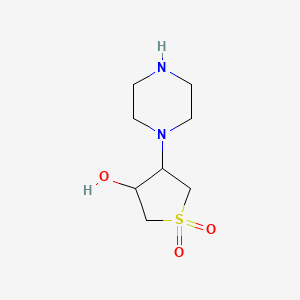
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, a piperazine moiety, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The thiolane ring and hydroxyl group may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in redox reactions.
相似化合物的比较
Similar Compounds
3-Hydroxy-4-pyranone: A compound with a similar hydroxyl group but a different ring structure.
4-(1-Piperazinyl)tetrahydrothiophene: Similar piperazine and thiolane components but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, piperazine moiety, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1049116-89-3 |
|---|---|
分子式 |
C8H16N2O3S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol |
InChI |
InChI=1S/C8H16N2O3S/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2 |
InChI 键 |
XEBUDYROHUQOQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
规范 SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


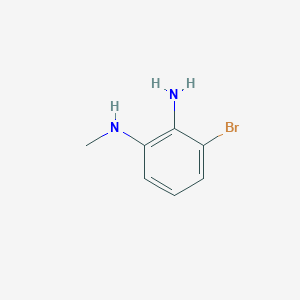
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)
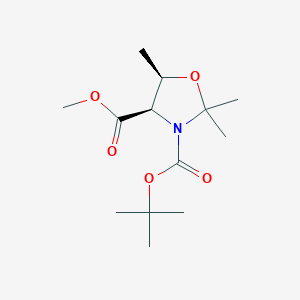

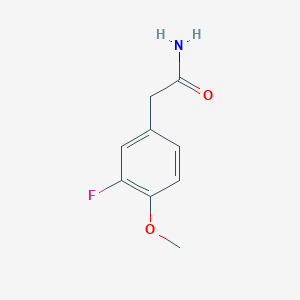
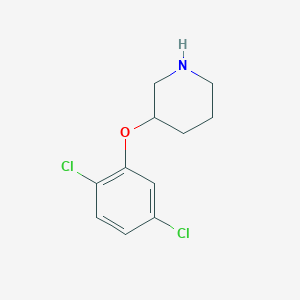
![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)


![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
